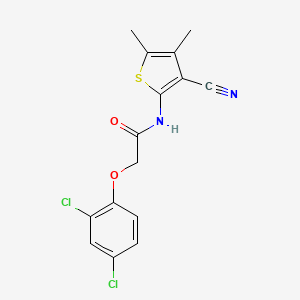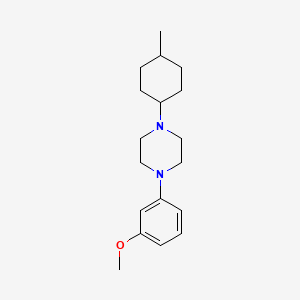![molecular formula C21H28N4O4 B5083930 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5083930.png)
3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(1H-pyrazol-1-yl)propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(1H-pyrazol-1-yl)propyl]benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as ABT-702 and is a selective inhibitor of the enzyme adenosine kinase.
Mechanism of Action
ABT-702 works by selectively inhibiting the adenosine kinase enzyme, which is responsible for the breakdown of adenosine. Adenosine is a signaling molecule that plays a crucial role in various physiological processes such as sleep, inflammation, and immune response. By blocking the adenosine kinase enzyme, ABT-702 increases the levels of adenosine in the body, which can have various therapeutic effects.
Biochemical and Physiological Effects:
ABT-702 has been shown to have various biochemical and physiological effects in different disease models. In cancer, ABT-702 has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation, ABT-702 has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurological disorders such as epilepsy, ABT-702 has been shown to reduce seizures by increasing the levels of adenosine in the brain.
Advantages and Limitations for Lab Experiments
ABT-702 has several advantages for lab experiments, including its selectivity for the adenosine kinase enzyme, its ability to increase the levels of adenosine, and its potential therapeutic applications in various diseases. However, there are also some limitations to using ABT-702 in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on ABT-702, including exploring its potential therapeutic applications in other diseases such as autoimmune disorders and cardiovascular diseases. Further research is also needed to fully understand its mechanism of action and potential side effects. Additionally, the development of more selective and potent inhibitors of adenosine kinase could lead to the development of more effective therapies for various diseases.
Synthesis Methods
The synthesis of ABT-702 involves the reaction of 4-methoxybenzoic acid with acetic anhydride to form 4-methoxyacetophenone. This intermediate is then reacted with piperidine and acetic anhydride to form 1-acetyl-4-piperidinone. The final step involves the reaction of 1-acetyl-4-piperidinone with 3-(1H-pyrazol-1-yl)propylamine to form ABT-702.
Scientific Research Applications
ABT-702 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer, ABT-702 has shown promising results in inhibiting the growth of cancer cells by blocking the adenosine kinase enzyme. In inflammation, ABT-702 has been shown to reduce inflammation by blocking the production of adenosine. In neurological disorders such as epilepsy, ABT-702 has been shown to reduce seizures by increasing the levels of adenosine in the brain.
Properties
IUPAC Name |
3-(1-acetylpiperidin-4-yl)oxy-4-methoxy-N-(3-pyrazol-1-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4/c1-16(26)24-13-7-18(8-14-24)29-20-15-17(5-6-19(20)28-2)21(27)22-9-3-11-25-12-4-10-23-25/h4-6,10,12,15,18H,3,7-9,11,13-14H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKDRDXHMGTIIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=C(C=CC(=C2)C(=O)NCCCN3C=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![17-(3-methyl-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5083852.png)
![[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetonitrile](/img/structure/B5083856.png)
![2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5083858.png)

![N-[1-(4-tert-butylbenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5083882.png)

![methyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]butanoate](/img/structure/B5083910.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)acetamide diethanedioate](/img/structure/B5083917.png)

![N-(3,4-difluorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5083925.png)
![methyl [(6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetate](/img/structure/B5083938.png)
methyl]phosphonate](/img/structure/B5083961.png)
![1-{2-[(3-bromophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5083968.png)
